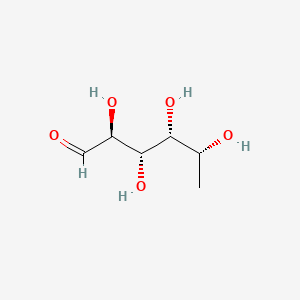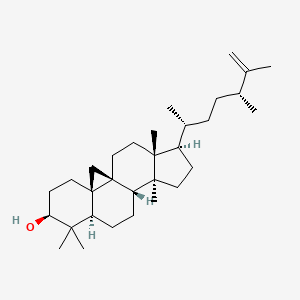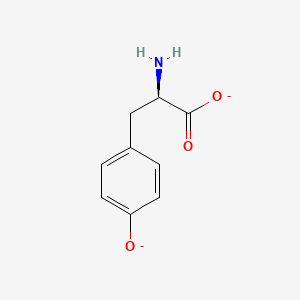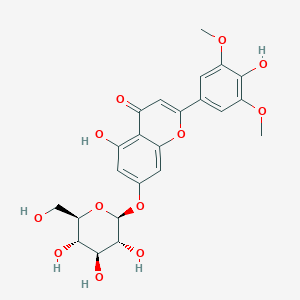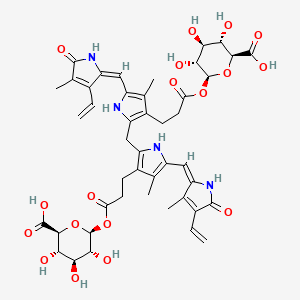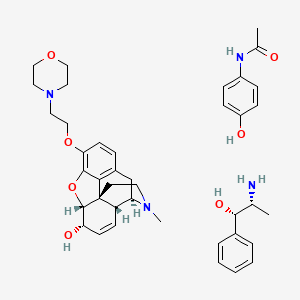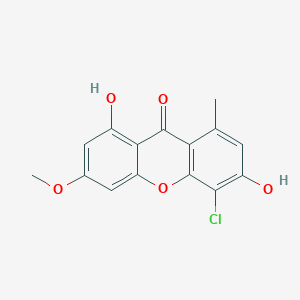
Vinetorin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vinetorin is a member of xanthones.
Aplicaciones Científicas De Investigación
Virtual Notebook Environment for Computational Tools (ViNE) : Skidmore et al. (1998) introduced the Virtual Notebook Environment (ViNE), a web-based interface supporting scientific activities across various computing platforms. It provides a digital lab notebook for collaboration and management of computational experiments, aiding scientists in neuropsychology and other fields (Skidmore, Sottile, Cuny, & Malony, 1998).
Science Gateways with Vine Toolkit : Dziubecki et al. (2012) discussed the Vine Toolkit, a framework integrated with Adobe Flex/BlazeDs technologies for building Science Gateways. It provides unified APIs for different Grid middleware and supports rapid prototyping for various scientific applications (Dziubecki, Grabowski, Krysinski, Kuczynski, Kurowski, & Szejnfeld, 2012).
UAV and WSN in Vineyard Monitoring : Gennaro et al. (2017) presented a method combining unmanned aerial vehicle (UAV) remote sensing and wireless sensor network (WSN) for assessing vineyard thermal dynamics. This approach helps in understanding vine responses to heat and radiative stress (Gennaro, Matese, Gioli, Toscano, Zaldei, Palliotti, & Genesio, 2017).
Visualization of Geographically Related Data in ViNeu : Kreuseler (2000) described ViNeu, a system for visual analysis of environmental data with spatial dependencies. It enables visualizing ecological data in virtual 3D scenes, enhancing the analysis of complicated environmental phenomena (Kreuseler, 2000).
Vine Toolkit for Grid Computing : Tsugawa & Fortes (2006) introduced the ViNe architecture, a virtual networking approach for grids. ViNe provides symmetric connectivity among grid resources and supports the execution of existing applications in grid environments (Tsugawa & Fortes, 2006).
Propiedades
Número CAS |
23460-01-7 |
|---|---|
Nombre del producto |
Vinetorin |
Fórmula molecular |
C15H11ClO5 |
Peso molecular |
306.7 g/mol |
Nombre IUPAC |
4-chloro-3,8-dihydroxy-6-methoxy-1-methylxanthen-9-one |
InChI |
InChI=1S/C15H11ClO5/c1-6-3-9(18)13(16)15-11(6)14(19)12-8(17)4-7(20-2)5-10(12)21-15/h3-5,17-18H,1-2H3 |
Clave InChI |
CCCPQTCGPQONAG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C2=C1C(=O)C3=C(C=C(C=C3O2)OC)O)Cl)O |
SMILES canónico |
CC1=CC(=C(C2=C1C(=O)C3=C(C=C(C=C3O2)OC)O)Cl)O |
Otros números CAS |
23460-01-7 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (10R,12R,13E,19R)-13-ethylidene-17-hydroxy-16-oxa-8,15-diazahexacyclo[10.6.1.01,9.02,7.010,15.014,18]nonadeca-2,4,6,8-tetraene-19-carboxylate](/img/structure/B1233679.png)
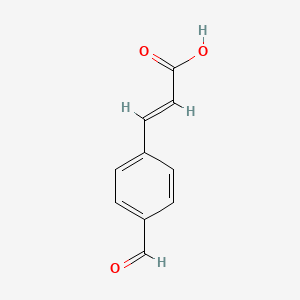
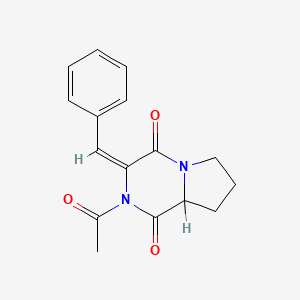
![N-methyl-N-[(Z)-pentylideneamino]formamide](/img/structure/B1233683.png)
![(2Z)-2-[[hydroxy(methyl)amino]methylidene]quinolin-8-one](/img/structure/B1233684.png)

![[(1S,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-methylbutanoate](/img/structure/B1233686.png)
